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Klvffae

Amyloid kinetics Nucleation-elongation Peptide self-assembly

KLVFFAE is the seven-residue peptide (Lys-Leu-Val-Phe-Phe-Ala-Glu, residues 16–22) comprising the central hydrophobic core of the Alzheimer's amyloid-β protein. This fragment is widely recognized as the minimal sequence that retains the intrinsic amyloidogenic character of full-length Aβ, capable of forming β-sheet-rich fibrils in isolation under physiologically relevant conditions.

Molecular Formula C43H64N8O10
Molecular Weight 853.0 g/mol
Cat. No. B12380461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKlvffae
Molecular FormulaC43H64N8O10
Molecular Weight853.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C43H64N8O10/c1-25(2)22-32(48-38(55)30(45)18-12-13-21-44)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)49-33(23-28-14-8-6-9-15-28)39(56)46-27(5)37(54)47-31(43(60)61)19-20-35(52)53/h6-11,14-17,25-27,30-34,36H,12-13,18-24,44-45H2,1-5H3,(H,46,56)(H,47,54)(H,48,55)(H,49,57)(H,50,59)(H,51,58)(H,52,53)(H,60,61)/t27-,30-,31-,32-,33-,34-,36-/m0/s1
InChIKeyGUFKZTLOCPEOGU-GYQIDMAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KLVFFAE (Aβ16–22) as a Central Amyloidogenic Core Fragment for Fibrillation Research and Inhibitor Screening


KLVFFAE is the seven-residue peptide (Lys-Leu-Val-Phe-Phe-Ala-Glu, residues 16–22) comprising the central hydrophobic core of the Alzheimer's amyloid-β protein [1]. This fragment is widely recognized as the minimal sequence that retains the intrinsic amyloidogenic character of full-length Aβ, capable of forming β-sheet-rich fibrils in isolation under physiologically relevant conditions [2]. With a molecular weight of 853.0 Da (C₄₃H₆₄N₈O₁₀), it serves as a well-characterized model system for studying nucleation-dependent amyloid assembly, polymorphic nanostructure formation, and high-throughput aggregation-inhibitor screening [3].

Why KLVFFAE Cannot Be Substituted by Truncated or Capped Aβ Fragment Analogs in Amyloid Research


KLVFFAE exhibits context-dependent self-assembly behavior that is exquisitely sensitive to terminal charge states, individual residue identity, and solvent environment. Uncapped KLVFFAE displays fundamentally different fibrillation kinetics (seconds to minutes) compared with its acetylated/capped counterpart Ac-KLVFFAE-NH₂ (≥10 days) , and assembles into morphologically distinct nanostructures—nanofibrils versus nanotapes—under identical pH conditions [1]. The two phenylalanine residues at positions 19 and 20 play non-redundant structural roles: Phe19 mediates intersheet hydrophobic contacts while Phe20 governs β-sheet slab stacking [2]. Consequently, truncated analogs (e.g., KVLFF, KLVFFA), capped variants, or single-residue substitutions produce divergent aggregation kinetics, secondary structure, and nanostructure morphology, rendering them non-interchangeable for reproducible experimental outcomes [3].

Quantitative Differential Evidence for KLVFFAE Versus Closest Analogs and In-Class Peptides


Fibrillation Kinetics: Uncapped KLVFFAE Fibrillates in Seconds to Minutes Versus ≥10 Days for Capped Ac-KLVFFAE-NH₂

The N- and C-terminal unprotected KLVFFAE (NH₂-KLVFFAE-COOH) displays rapid fibrillation, reaching completion within seconds to minutes in neutral aqueous buffer at ambient temperature . In stark contrast, the acetylated/amidated analogue Ac-KLVFFAE-NH₂ requires ≥10 days of incubation at 0.2–2.0 mM concentration at neutral pH to form detectable fibrils [1]. Kinetic modeling of the unprotected peptide conforms to a nucleation–elongation mechanism with a primary nucleation rate-limiting step and a nucleus size estimated at 6–7 peptide molecules . This represents a kinetic acceleration of approximately 4–5 orders of magnitude relative to the capped form.

Amyloid kinetics Nucleation-elongation Peptide self-assembly Lag phase

Nanostructure Morphology at Acidic pH: KLVFFAE Forms 3.8 nm Nanofibrils While Ac-KLVFFAE-NH₂ Assembles into 70 nm Nanotapes

At pH 2.0, uncapped KLVFFAE self-assembles into long, straight, and unbranched nanofibrils with a diameter of 3.8 ± 1.0 nm, as characterized by TEM and AFM [1]. Under identical pH and concentration conditions, the capped analogue Ac-KLVFFAE-NH₂ forms flat nanotapes with a width of 70.0 ± 25.0 nm—an approximately 18-fold wider nanostructure [1]. Circular dichroism analysis confirms β-sheet formation in both systems, but the characteristic CD peaks are less intense and less red-shifted for uncapped KLVFFAE, indicating weaker hydrogen bonding and weaker π–π stacking due to electrostatic repulsion from two N-terminal positive charges [1].

Nanostructure morphology Peptide self-assembly Atomic force microscopy Transmission electron microscopy

Differential Structural Roles of Phe19 and Phe20: 30-Å Period Stacking Arrays Present in WT and 19CN but Absent in 20CN Variant

Combined X-ray fiber/powder diffraction and infrared spectroscopy of Ac-KLVFFAE-NH₂ (WT) and its cyanophenylalanine-substituted variants reveal that Phe19 and Phe20 serve structurally distinct functions [1]. WT Aβ16–22 and the F19→CN variant (19CN) display 30-Å period arrays arising from slab stacking along the peptide chain direction, whereas the F20→CN variant (20CN) assemblies completely lack this periodic stacking [1]. Electron density projections further demonstrate that F19 side chains localize within the intersheet space for hydrophobic contact, while F20 side chains reside near the slab surface and mediate stacking interactions [1]. IR spectroscopy in dilute solution confirms greater hydrogen bonding of nitrile groups in 20CN than in 19CN, consistent with this model [1].

X-ray fiber diffraction Amyloid polymorphism Phenylalanine stacking β-Crystallite architecture

Hydrogel Formation: F20Y Aromatic Analogue Gels at ≥2 mM While Parent Ac-KLVFFAE-am Fails to Hydrogel up to 20 mM

The aromatic analogue Aβ16–22(F20Y), in which Phe20 is replaced by tyrosine, forms self-supporting soft hydrogels at concentrations as low as 2 mM [1]. In direct contrast, the end-capped parent peptide Ac-KLVFFAE-am does not form a hydrogel even at 20 mM (1.8% w/w)—a >10-fold higher concentration [1]. Rheological characterization of the F20Y hydrogel at 20 mM shows a storage modulus (G′) approximately 3–5-fold higher than the loss modulus (G″) across the 2–3000 rad/s angular frequency range, confirming elastic solid-like behavior [1]. The parent peptide under identical conditions yields only amyloid-like fibrils without gelation [1]. The F20Y hydrogel supports the growth and cluster formation of multiple mammalian cell lines including rat pancreatic RIN-5F, human embryonic kidney HEK-293, baby hamster kidney BHK-21, and human neuroblastoma IMR-32 cells, with RIN-5F cells retaining insulin production [1].

Peptide hydrogel 3D cell culture scaffold Rheology Aromatic interactions

Octamerization Thermodynamics: Higher Hydrophobicity of KLVFFAE Reduces Bilayer β-Sheet Population Relative to β₂m83–89 Fragment

Long-timescale molecular dynamics simulations (4.8 μs total for Aβ16–22) comparing the octamerization of KLVFFAE with the β₂-microglobulin fragment β₂m83–89 (NHVTLSQ, 2.2 μs total) at 310 K reveal sequence-dependent thermodynamic differences [1]. The higher overall hydrophobicity of KLVFFAE relative to β₂m83–89 reduces the population of ordered bilayer β-sheet assemblies and slows the dynamics of β-sheet formation by enhancing the averaged lifetime of all configuration types [1]. The complexity of the configuration-type transition probability matrix is also reduced for KLVFFAE, indicating a more restricted conformational landscape during oligomerization [1]. This demonstrates that even among 7-residue amyloidogenic peptides, subtle sequence variations produce meaningfully different aggregation thermodynamics.

Molecular dynamics Oligomerization thermodynamics β-Sheet bilayer Amyloid aggregation pathway

KLFFFAE-Derived Probes for Cross-Amyloid Detection: KLVFWAK with C-Terminal Capping Selectively Binds α-Synuclein Fibrils Over Monomers and Oligomers

Exploiting the aggregation-prone KLVFFAE scaffold, four derived peptides (KLVFWAK, ELVFWAE, and their C-terminal capping variants, all N-terminally labeled with fluorescein isothiocyanate) were screened for α-synuclein (αS) conformer-specific binding [1]. Of these, only KLVFWAK with C-terminal capping demonstrated selective binding to αS fibrils over αS monomers and oligomers [1]. The other three tested variants lacked this conformer-specificity [1]. Binding was shown to be mediated by both electrostatic and hydrophobic interactions, and the probe was successfully employed for real-time monitoring of αS fibrillization [1]. This establishes that KLVFFAE-derived sequences can be fine-tuned via terminal mutation and capping to achieve cross-amyloid target specificity beyond their canonical Aβ target.

Alpha-synuclein Amyloid probe Molecular detection Parkinson's disease

Research and Industrial Application Scenarios for KLVFFAE Based on Quantified Differential Evidence


Same-Day High-Throughput Aggregation Inhibitor Screening Using Uncapped KLVFFAE

Leveraging the seconds-to-minutes fibrillation kinetics of unprotected NH₂-KLVFFAE-COOH , this peptide enables completion of aggregation-inhibitor dose-response screens within a single working day per plate. This contrasts with the ≥10-day incubation required for Ac-KLVFFAE-NH₂ [1], making the uncapped peptide the superior choice for pharmaceutical hit-discovery campaigns against amyloid aggregation. The well-characterized nucleation–elongation mechanism with a primary nucleation rate-limiting step also facilitates quantitative extraction of inhibitor mechanism (nucleation vs elongation targeting).

Nanofibrillar Template Fabrication at Acidic pH for Bionanotechnology

Under acidic conditions (pH 2.0), uncapped KLVFFAE reliably produces uniform, unbranched nanofibrils with a diameter of 3.8 ± 1.0 nm [2]. This contrasts with the ~70 nm nanotapes formed by the capped analogue under identical conditions [2]. The narrow diameter distribution and fibrillar morphology make uncapped KLVFFAE suitable for nanotemplating applications—such as metal nanowire fabrication or surface-patterning for biosensors—where consistent, small-diameter fibrillar building blocks are required.

Solid-State NMR and X-Ray Structural Studies of Native-Like β-Crystallite Architecture

Authentic KLVFFAE (or its end-capped form for structural studies) uniquely preserves the 30-Å periodic slab stacking arising from the non-redundant roles of Phe19 (intersheet hydrophobic contact) and Phe20 (slab surface stacking) [3]. Because any substitution at Phe20 abolishes this periodicity [3], procurement of the wild-type sequence is mandatory for solid-state NMR, X-ray fiber diffraction, or cryo-EM investigations aiming to resolve the native cross-β spine architecture of amyloid fibrils.

Cross-Amyloid Diagnostic Probe Development for Parkinson's Disease Research

KLVFFAE serves as a starting scaffold for engineering α-synuclein fibril-specific detection probes. The KLVFWAK variant with C-terminal capping, derived from the KLVFFAE core, demonstrates selective binding to αS fibrils over monomers and oligomers, enabling real-time monitoring of αS fibrillization [4]. This cross-amyloid detection capability extends the procurement value of KLVFFAE-based peptides beyond Alzheimer's research into Parkinson's disease diagnostics and mechanistic studies.

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